molecular formula C17H19N5O B11238061 N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11238061
M. Wt: 309.4 g/mol
InChI Key: QBWFPOINHWOWSH-UHFFFAOYSA-N
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Description

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline: is an organic compound that features a tetrazole ring, a methoxyphenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Alkylation: The tetrazole intermediate is then alkylated using 2-bromo-2-methylpropane to introduce the propan-2-yl group.

    Coupling with Aniline: Finally, the alkylated tetrazole is coupled with aniline under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline moiety, converting it to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine:

    Drug Development: The compound’s structure suggests it could be a candidate for drug development, particularly for targeting specific receptors or enzymes in disease pathways.

Industry:

    Materials Science: It can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with active sites on enzymes or receptors, thereby inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison:

  • N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it potentially more versatile in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C17H19N5O/c1-17(2,18-13-7-5-4-6-8-13)16-19-20-21-22(16)14-9-11-15(23-3)12-10-14/h4-12,18H,1-3H3

InChI Key

QBWFPOINHWOWSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC=CC=C3

Origin of Product

United States

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